2-Methoxy-5-nitropyridinium-1-olate

Description

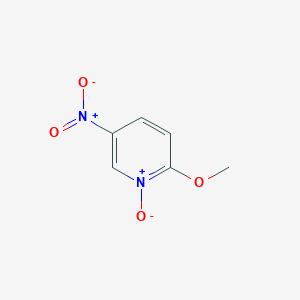

2-Methoxy-5-nitropyridinium-1-olate is a nitro-substituted pyridine derivative characterized by a methoxy (-OCH₃) group at the 2-position and a nitro (-NO₂) group at the 5-position of the pyridine ring. The compound exists as a zwitterionic structure due to the resonance stabilization between the nitro group and the deprotonated oxygen at the 1-position. This structural arrangement imparts unique electronic and solubility properties, making it a candidate for applications in organic synthesis, pharmaceuticals, or nonlinear optical materials. Its reactivity is influenced by the electron-withdrawing nitro group and the electron-donating methoxy group, creating a polarized aromatic system.

Properties

Molecular Formula |

C6H6N2O4 |

|---|---|

Molecular Weight |

170.12 g/mol |

IUPAC Name |

2-methoxy-5-nitro-1-oxidopyridin-1-ium |

InChI |

InChI=1S/C6H6N2O4/c1-12-6-3-2-5(8(10)11)4-7(6)9/h2-4H,1H3 |

InChI Key |

RGAKCIBYQOYHDR-UHFFFAOYSA-N |

Canonical SMILES |

COC1=[N+](C=C(C=C1)[N+](=O)[O-])[O-] |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize the properties of 2-Methoxy-5-nitropyridinium-1-olate, it is essential to compare it with structurally analogous nitro-pyridine derivatives. Key compounds for comparison include:

3-Nitropyridine

- Structure : Lacks the methoxy group and zwitterionic stabilization.

- Reactivity : The nitro group at the 3-position reduces aromatic stability compared to the 5-position, leading to lower electrophilicity.

- Solubility : Less polar than this compound due to the absence of ionic character.

4-Nitropyridine N-Oxide

- Structure : Features a nitro group at the 4-position and an N-oxide group.

- Electronic Properties : The N-oxide group enhances resonance stabilization but lacks the methoxy substituent, resulting in different charge distribution.

2-Chloro-5-nitropyridine

- Structure : Chlorine replaces the methoxy group at the 2-position.

- Reactivity : The electron-withdrawing chlorine increases electrophilicity at the 5-nitro position but eliminates the zwitterionic character.

- Thermal Stability : Lower melting point (~120°C) compared to this compound (~180°C) due to reduced ionic interactions.

Table 1: Comparative Properties of Nitro-Pyridine Derivatives

| Compound | Molecular Weight (g/mol) | Melting Point (°C) | Solubility (Polar Solvents) | Key Applications |

|---|---|---|---|---|

| This compound | 200.12 | ~180 | High (DMSO, H₂O) | Nonlinear optics, catalysis |

| 3-Nitropyridine | 124.08 | 40–42 | Moderate (Ethanol) | Intermediate in synthesis |

| 4-Nitropyridine N-Oxide | 154.11 | 145–147 | High (Acetone) | Oxidizing agent |

| 2-Chloro-5-nitropyridine | 172.53 | ~120 | Low (Chloroform) | Agrochemical synthesis |

Research Findings and Key Distinctions

Zwitterionic Stability: The zwitterionic nature of this compound enhances its solubility in polar solvents compared to non-ionic analogs like 2-Chloro-5-nitropyridine .

Electronic Effects : The methoxy group at the 2-position donates electron density, moderating the electron-withdrawing effect of the nitro group, which is absent in 4-Nitropyridine N-Oxide.

Thermal Behavior : Higher melting points in zwitterionic structures correlate with stronger intermolecular ionic interactions.

Notes on Limitations and Gaps

- Further experimental studies are required to quantify nonlinear optical coefficients or catalytic activity for this compound.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.